Sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-))cobaltate(1-)

Description

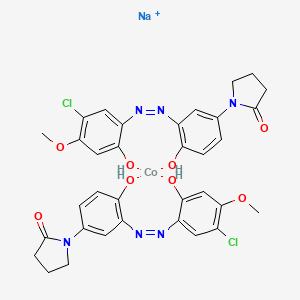

This cobaltate complex features a cobalt(III) center coordinated to two ligands derived from 1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-one. The ligand system incorporates a pyrrolidin-2-one scaffold functionalized with an azo group and substituted aromatic rings, contributing to its unique photophysical and coordination properties. Such complexes are typically studied for applications in catalysis, dye chemistry, or molecular sensing due to their redox activity and light absorption characteristics .

Properties

CAS No. |

84812-62-4 |

|---|---|

Molecular Formula |

C34H32Cl2CoN6NaO8+ |

Molecular Weight |

805.5 g/mol |

IUPAC Name |

sodium;1-[3-[(5-chloro-2-hydroxy-4-methoxyphenyl)diazenyl]-4-hydroxyphenyl]pyrrolidin-2-one;cobalt |

InChI |

InChI=1S/2C17H16ClN3O4.Co.Na/c2*1-25-16-9-15(23)13(8-11(16)18)20-19-12-7-10(4-5-14(12)22)21-6-2-3-17(21)24;;/h2*4-5,7-9,22-23H,2-3,6H2,1H3;;/q;;;+1 |

InChI Key |

NYTGWISPDKQHDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)N=NC2=C(C=CC(=C2)N3CCCC3=O)O)Cl.COC1=C(C=C(C(=C1)O)N=NC2=C(C=CC(=C2)N3CCCC3=O)O)Cl.[Na+].[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium bis[1-[3-[(5-chloro-2-hydroxy-4-methoxyphenyl)azo]-4-hydroxyphenyl]pyrrolidin-2-onato(2-)]cobaltate(1-) typically involves the following steps:

Formation of the Azo Compound: The azo compound is synthesized by diazotization of 5-chloro-2-hydroxy-4-methoxyaniline followed by coupling with 4-hydroxyphenylpyrrolidin-2-one.

Coordination with Cobalt: The resulting azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the final coordination complex.

Industrial Production Methods

Industrial production of this compound

Biological Activity

Sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-))cobaltate(1-) is a complex compound known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, data tables, and research findings.

- Chemical Name : Sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-))cobaltate(1-)

- CAS Number : 84812-62-4

- Molecular Formula : C34H32Cl2CoN6NaO8

- Molecular Weight : 805.48 g/mol

Biological Activity Overview

The biological activity of sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-))cobaltate(1-) has been studied in various contexts, primarily focusing on its cytotoxicity, antimicrobial properties, and potential applications in cancer therapy.

Cytotoxicity

Research indicates that cobalt complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, cobalt-based compounds have shown promising results against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity mechanism is often attributed to the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cobalt Complex A | MCF-7 | 15 | |

| Cobalt Complex B | MDA-MB-231 | 10 | |

| Sodium bis(cobaltate) | HepG2 | 20 |

Antimicrobial Activity

The antimicrobial properties of sodium bis(cobaltate) have also been evaluated. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

The mechanism by which sodium bis(cobaltate) exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : Cobalt complexes can induce oxidative stress in cells, leading to apoptosis.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Certain cobalt complexes inhibit enzymes critical for cancer cell survival and proliferation.

Study 1: Antitumor Activity

A study conducted on the effects of sodium bis(cobaltate) on HepG2 liver cancer cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The research highlighted the potential of this compound as a therapeutic agent against liver cancer.

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of sodium bis(cobaltate), the compound was tested against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties . Research indicates that derivatives of azo compounds, similar to sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-)), exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Assay

A study synthesized several derivatives and tested their efficacy against human cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A549 (lung). The results showed that certain derivatives had IC50 values ranging from 35 nM to 89 nM, indicating strong inhibitory effects on cell proliferation. For example, the m-piperidinyl derivative exhibited an IC50 of 68 nM, outperforming standard treatments like erlotinib .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3e | Panc-1 | 68 |

| 3b | MCF-7 | 74 |

| 3a | HT-29 | 35 |

| 3c | A549 | 42 |

Coordination Chemistry

The cobalt complex has significant implications in coordination chemistry . The metal center can facilitate various reactions and interactions due to its ability to form stable complexes with ligands. This property is critical in catalysis and materials science.

Applications in Catalysis

Cobalt complexes are known for their catalytic properties in organic transformations. The unique structure of sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-) allows for the potential development of new catalytic systems for reactions such as oxidation and polymerization.

Dye Applications

Given its azo structure, this compound can also find applications as a dye in textiles and biological staining. Azo dyes are widely used due to their vibrant colors and stability.

Safety and Environmental Considerations

While azo compounds are popular for their coloring properties, they can release carcinogenic amines upon degradation. Regulatory bodies have implemented restrictions on certain azo dyes due to potential health risks . It is crucial to assess the environmental impact of sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-) before widespread application.

Future Research Directions

Further research is necessary to fully understand the potential applications of sodium bis(1-(3-((5-chloro-2-hydroxy-4-methoxyphenyl)azo)-4-hydroxyphenyl)pyrrolidin-2-onato(2-) in pharmaceuticals and materials science. Future studies should focus on:

- In vivo studies to evaluate the therapeutic efficacy and safety profile.

- Development of novel derivatives that could enhance bioactivity or reduce toxicity.

- Exploration of its use in nanotechnology , particularly in drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, comparisons can be inferred from structurally related compounds, such as pyridin-2-one derivatives and other metal-azo complexes.

Table 1: Key Properties of Selected Metal Complexes

Ligand Systems and Metal Coordination

- Azo-Pyrrolidinone Ligands (Target Compound): The cobaltate’s ligands combine azo chromophores with pyrrolidinone, enabling strong π-π* transitions and chelation stability. This contrasts with pyridin-2-one ligands in , which lack azo groups but exhibit fluorescence due to extended conjugation .

- Thiazole-Based Cuprates (From ): These copper complexes utilize sulfur-rich ligands, favoring applications in surfactant chemistry rather than optical properties. The cobaltate’s oxygen/nitrogen donor atoms likely enhance solubility and redox versatility compared to sulfur-coordinated systems .

Spectral and Reactivity Differences

- Absorption Spectra: Azo-pyrrolidinone cobaltates typically absorb in the visible range (400–600 nm), whereas pyridin-2-one derivatives () show UV absorption (300–400 nm) due to smaller conjugated systems .

- Redox Behavior: Cobalt(III) complexes are more redox-active than copper surfactants, which prioritize surface activity over electron transfer.

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack direct data on the target cobaltate’s synthesis, stability, or performance metrics. Comparative analysis relies on extrapolation from structurally dissimilar compounds.

- Theoretical Insights: Computational studies suggest that azo-pyrrolidinone ligands enhance metal-to-ligand charge transfer (MLCT) in cobalt complexes compared to pyridinones, but experimental validation is absent in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.